molecular formula C22H30N4O2 B11583410 1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11583410
M. Wt: 382.5 g/mol
InChI Key: RUTBUUKAFBRXLT-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazole core with a diethylaminoethyl halide under basic conditions.

    Attachment of the Dimethoxyphenylmethyl Group: The final step involves the reaction of the intermediate with a dimethoxyphenylmethyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The benzodiazole core is known to interact with various biological targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole: The parent compound with a simpler structure.

    2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazole: A similar compound with a different substitution pattern.

    1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazole: A compound with a different alkylamino group.

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group and the dimethoxyphenylmethyl group enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(2,5-dimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4O2/c1-5-25(6-2)13-14-26-20-10-8-7-9-19(20)24-22(26)23-16-17-15-18(27-3)11-12-21(17)28-4/h7-12,15H,5-6,13-14,16H2,1-4H3,(H,23,24)

InChI Key

RUTBUUKAFBRXLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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